N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide and related compounds involves multiple steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. This is followed by benzylation or alkylation to introduce various substituents, leading to the formation of substituted N-benzyl-4-methylbenzenesulfonamides or other derivatives. These processes can potentially be optimized into a one-pot synthesis, simplifying the production of these compounds (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of these compounds, including this compound, has been characterized through various spectroscopic techniques and crystallography. Crystallographic studies, for instance, have revealed detailed insights into the crystal structure, demonstrating specific space groups, cell parameters, and molecular interactions within the crystal lattice, which contribute to the understanding of their stability and reactivity (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including base-mediated intramolecular arylation, which leads to the formation of benzhydrylamines and potentially to the synthesis of nitrogenous heterocycles. Such reactions highlight the versatility and reactivity of the sulfonamide group when combined with different functional groups (Kisseljova, Smyslová, & Krchňák, 2014).
Scientific Research Applications
Synthesis of Benzonitriles
It is utilized in the synthesis of various benzonitriles from (hetero)aryl bromides, producing functionalized substrates and heteroaryl bromides in good to excellent yields (Anbarasan, Neumann, & Beller, 2011).
Chiral Fluorinating Agents
It serves as a key ingredient in synthesizing novel chiral fluorinating agents (Sun, Liu, & Tang, 2008).
Catalytic Intramolecular Reactions
It is used in catalytic intramolecular Pauson-Khand reactions to produce cyclopentyl[C]pyrrol-5(1H)-one (Patel, Livinghouse, & Pagenkopf, 2003).
HIV-1 Infection Prevention
This compound has potential in targeting preparations for preventing human HIV-1 infections (Cheng, 2015).
DNA Interaction and Antiproliferative Activity
Its N-sulfonamide derivative significantly impacts DNA binding, DNA cleavage efficiency, and antiproliferative activity (González-Álvarez et al., 2013).
Antioxidant Activity Optimization
It is studied for optimizing antioxidant activity and predicting free energy in certain derivatives (Peiming, Shahab, Yan, & Labanava, 2022).
Antibacterial and Lipoxygenase Inhibition
Derivatives of this compound exhibit inhibitory activity against various bacterial strains and show potential in inhibiting Lipoxygenase (Abbasi et al., 2017).
Supramolecular Structure Formation
It crystallizes with intramolecular and weak interactions, aiding in forming a three-dimensional supramolecular structure (Mague, Abdel-Aziz, El-Azab, & El-Sherbeny, 2014).
Chemical Research Applications
Related compounds show potential applications in chemical research (Nikonov et al., 2019).
properties
IUPAC Name |
N,N-bis(but-3-enyl)-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4-5,8-11H,1-2,6-7,12-13H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKYBMYSBJLKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465901 | |
Record name | N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104144-06-1 | |
Record name | N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.